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Compound of Interest |

D-beta-Imidazolelactic Acid,
Compound Name:
Monohydrate
CAS No.: 1246814-96-9
Cat. No.: B1140192
- J

Introduction & Significance

D-B-Imidazolelactic Acid Monohydrate (CAS: 1246814-96-9) is the hydrated, dextrorotatory
form of 3-(1H-imidazol-4-yl)-2-hydroxypropanoic acid. While its L-isomer is a direct mammalian
metabolite of histidine implicated in disorders like histidinemia, the D-isomer (R-configuration)
is primarily utilized as a high-value chiral synthon in the development of imidazole-based
alkaloids (e.qg., pilocarpine analogs) and as a biomarker in specific bacterial metabolic profiles.

For drug development professionals, the value of this molecule lies in its dual-functionality: the
imidazole ring acts as a pH-sensitive proton shuttle, while the

-hydroxy acid moiety provides a handle for esterification or further chiral functionalization.

Molecular Architecture & Stereochemistry
Core Connectivity

The molecule consists of an imidazole heterocycle attached via a methylene bridge (
-carbon) to a lactic acid backbone.
e |[UPAC Name: (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrate.[1]

e Formula:
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[1][2]

o Stereochemistry: The "D" designation follows the Fischer-Rosanoff convention, correlating to
the (R) absolute configuration according to Cahn-Ingold-Prelog (CIP) priority rules (OH >
COOH >

-Im > H).

Tautomerism & Hydration

The imidazole ring exhibits annular tautomerism. In the solid state (monohydrate), the water
molecule is not merely a solvent of crystallization but a structural bridge. It stabilizes the crystal
lattice by forming hydrogen bonds between the carboxylic acid proton and the unprotonated
nitrogen (N3) of the imidazole ring, effectively "locking" the tautomer in a preferred state.

Structural Visualization

The following diagram illustrates the connectivity, stereochemistry, and the critical tautomeric
equilibrium.
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Figure 1: Structural connectivity of D-B-Imidazolelactic Acid showing the H-bond bridging role of
the monohydrate water.

Physicochemical Properties[2][3][4][5][6]
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The monohydrate form is thermodynamically preferred over the anhydrous form under ambient

conditions due to the high lattice energy provided by the water bridge.

Property Data Relevance to Protocols
Use this value for molarity
Molecular Weight 174.15 g/mol calculations (not the
anhydrous 156.14).
) ) Color changes indicate
Appearance Off-white to pale orange solid o o )
oxidation of the imidazole ring.
Sharp endotherm; broadening
Melting Point 195-198 °C indicates loss of water or
impurities.
] Recrystallization is best
. High: Water, DMSOLow: ) )
Solubility achieved using Water/Ethanol
Ethanol, Acetone )
gradients.
Buffer selection is critical;
(COCH) o
pKa Values molecule is zwitterionic at pH
(Imidazolium) 4-5.
Specific rotation
Chirality D/(R)

must be verified against

standards.

Analytical Characterization & Validation Protocols
NMR Spectroscopy (Self-Validating Protocol)

The imidazole ring protons are highly sensitive to pH due to protonation of the N3 nitrogen. To

ensure reproducible spectra, the solvent pH must be controlled.

Protocol:

e Solvent: Dissolve 10 mg of sample in 0.6 mL
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e pH Adjustment: Add 1 drop of
or
to adjust pD to ~7.0 (neutral). This prevents chemical shift drifting of the imidazole protons.

o Key Signals (Expected):

[¢]

7.6-8.0 ppm (s, 1H): Imidazole C2-H (most deshielded).

[¢]

6.9-7.2 ppm (s, 1H): Imidazole C5-H.
o 4.3-4.5 ppm (dd, 1H):

-CH (chiral center).
o 3.0-3.2 ppm (m, 2H):

-CH2 (diastereotopic splitting often observed).

HPLC Purity & Enantiomeric Excess (EE)

To distinguish the D-isomer from the L-isomer (metabolic impurity), chiral HPLC is required.
e Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase.

¢ Mobile Phase: MeOH/Acetonitrile (50:50) + 50mM Formic Acid + 25mM Diethylamine.

e Detection: UV at 210 nm (imidazole absorbance).

» Validation: The D-isomer should elute distinct from the L-isomer. Co-injection with a racemic
standard is required for the first run.

Analytical Workflow Diagram
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Figure 2: Analytical decision matrix for validating the structure and hydration state.

Biological Context & Biosynthesis

While the D-isomer is often a synthetic target, understanding the biological origin of the scaffold
is crucial for researchers studying histidine metabolism disorders.

Metabolic Pathway

In mammals, L-histidine is deaminated to urocanic acid. However, an alternative transamination

pathway produces Imidazolepyruvic acid.

e L-Isomer Production: Imidazolepyruvate is reduced by L-lactate dehydrogenase (non-
specific) to L-imidazolelactic acid.

o D-Isomer Production: Specific bacterial dehydrogenases (e.g., in Lactobacillus species) or
engineered biocatalysts produce the D-isomer. This makes the D-isomer a potential marker
for gut microbiome dysbiosis.
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Pathway Visualization
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Figure 3: Divergent metabolic pathways of Histidine leading to D- vs L-Imidazolelactic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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